8-(2,3-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2,3-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes a phenethyl group, dimethylphenyl group, and a purine core
Preparation Methods
The synthesis of 8-(2,3-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the phenethyl and dimethylphenyl groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenethyl or dimethylphenyl groups, using reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
8-(2,3-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Research has indicated its potential as an anticancer agent, particularly in targeting specific cancer cell lines
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The pathways involved include the disruption of DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar compounds to 8-(2,3-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other imidazo[2,1-f]purine derivatives. These compounds share a similar core structure but differ in the substituents attached to the purine ring. Examples include:
- This compound
- This compound
- This compound
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
6-(2,3-dimethylphenyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-16-9-8-12-20(18(16)3)30-17(2)15-29-21-22(26-24(29)30)27(4)25(32)28(23(21)31)14-13-19-10-6-5-7-11-19/h5-12,15H,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNXDWYJHFUMRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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